![molecular formula C16H29BrN2S3 B2734188 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole CAS No. 128016-40-0](/img/structure/B2734188.png)
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromoethyl and dodecylsulfanyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via nucleophilic substitution reactions using 2-bromoethanol or 2-bromoethylamine as starting materials.
Attachment of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be attached through a thiol-ene reaction, where dodecanethiol reacts with an alkene precursor under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
- 2-[(2-Bromoethyl)sulfanyl]-5-(octylsulfanyl)-1,3,4-thiadiazole
- 2-[(2-Bromoethyl)sulfanyl]-5-(hexadecylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of bromoethyl and dodecylsulfanyl groups, which impart distinct chemical reactivity and physical properties
Properties
IUPAC Name |
2-(2-bromoethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29BrN2S3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-18-19-16(22-15)21-14-12-17/h2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZFIMLTWZTGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)SCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29BrN2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
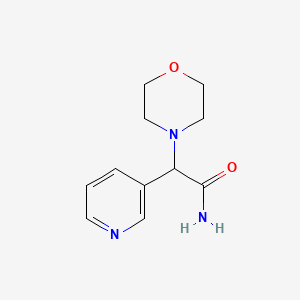
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2734112.png)
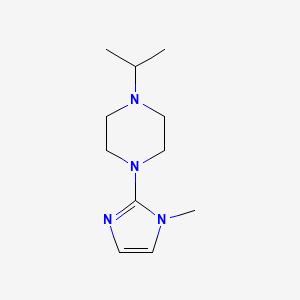
![1-(prop-2-enoyl)-N-[(1s,4s)-4-methanesulfonylcyclohexyl]piperidine-4-carboxamide](/img/structure/B2734115.png)
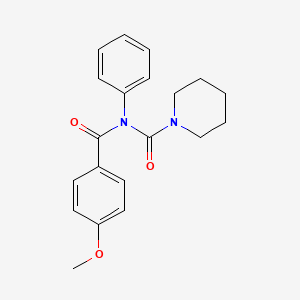
![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)
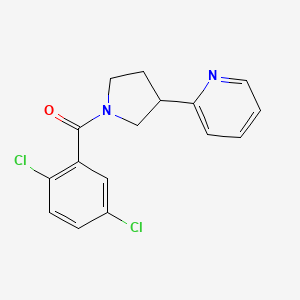
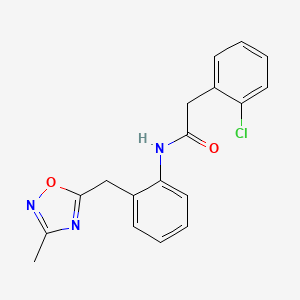
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)

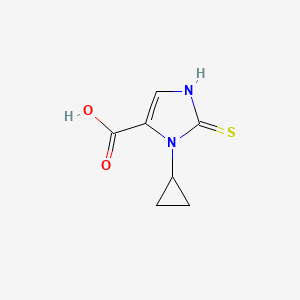
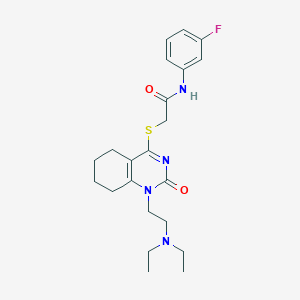

![1-(3-fluorophenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2734128.png)
